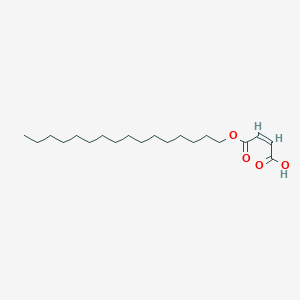
Hexadecyl hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl hydrogen maleate is an organic compound with the molecular formula C20H36O4. It is also known by its IUPAC name, (2Z)-4-(Hexadecyloxy)-4-oxo-2-butenoic acid . This compound is classified as a mono-constituent substance and is primarily used in various industrial applications .
Métodos De Preparación
Hexadecyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with hexadecanol. The reaction typically involves heating maleic anhydride with hexadecanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester . The reaction conditions usually include a temperature range of 100-150°C and a reaction time of several hours. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Hexadecyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Hexadecyl hydrogen maleate has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: It is employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of hexadecyl hydrogen maleate involves its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability . This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparación Con Compuestos Similares
Hexadecyl hydrogen maleate can be compared with other similar compounds such as:
Hexadecyl maleate: Similar in structure but lacks the hydrogen atom on the maleate group.
Octadecyl hydrogen maleate: Similar but with an octadecyl group instead of a hexadecyl group.
Dodecyl hydrogen maleate: Similar but with a dodecyl group instead of a hexadecyl group. This compound is unique due to its specific chain length and functional groups, which confer distinct properties and applications
Propiedades
Número CAS |
2944-06-1 |
|---|---|
Fórmula molecular |
C20H36O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(Z)-4-hexadecoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-20(23)17-16-19(21)22/h16-17H,2-15,18H2,1H3,(H,21,22)/b17-16- |
Clave InChI |
YXIQOXQGELPIFQ-MSUUIHNZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


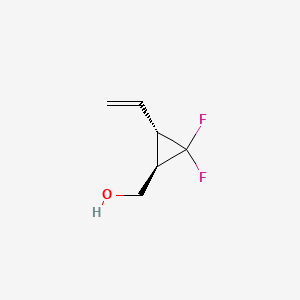
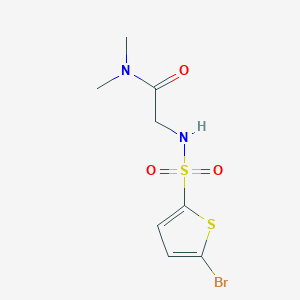
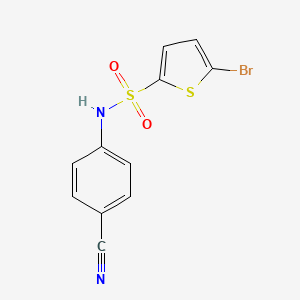
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
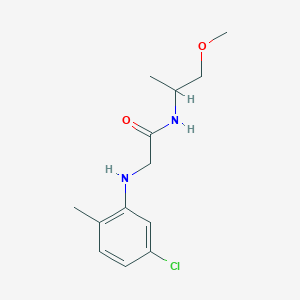

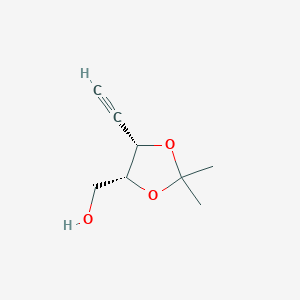

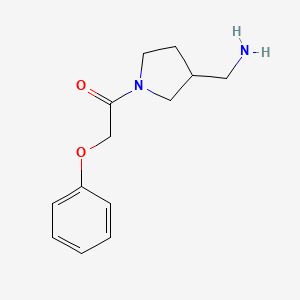
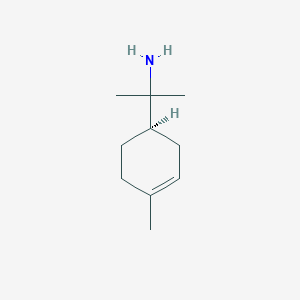

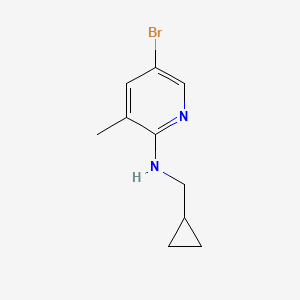
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)

